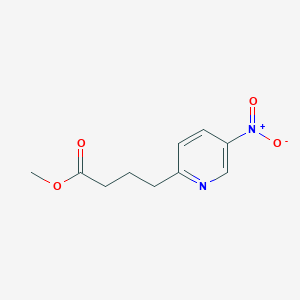

Methyl 4-(5-nitropyridin-2-yl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 4-(5-nitropyridin-2-yl)butanoate |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)4-2-3-8-5-6-9(7-11-8)12(14)15/h5-7H,2-4H2,1H3 |

InChI Key |

VEILRIRBIGTZCY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC1=NC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 4 5 Nitropyridin 2 Yl Butanoate

Retrosynthetic Analysis of Methyl 4-(5-nitropyridin-2-yl)butanoate

A retrosynthetic analysis of this compound suggests several logical disconnections. The most apparent disconnection is at the C-C bond between the pyridine (B92270) ring and the butanoate side chain. This leads to a 5-nitropyridin-2-yl synthon and a four-carbon chain synthon.

The 5-nitropyridin-2-yl synthon can be conceptualized as an electrophilic species, such as 2-halo-5-nitropyridine, or a nucleophilic organometallic species. A highly practical and common precursor is 2-chloro-5-nitropyridine (B43025) , which is readily available and activated towards nucleophilic substitution and cross-coupling reactions.

The four-carbon chain can be derived from various precursors depending on the chosen synthetic strategy. For instance, in a cross-coupling approach, this could be an organometallic reagent like a Grignard reagent, an organozinc compound, or a boronic acid/ester.

An alternative disconnection involves the ester functional group, leading to the precursor 4-(5-nitropyridin-2-yl)butanoic acid . This carboxylic acid can then be esterified in a final step using methanol (B129727) under acidic conditions, a classic transformation known as Fischer esterification. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org

Classical Synthetic Routes to this compound

Classical synthetic approaches to this compound would likely rely on the functionalization of a pre-formed, activated pyridine ring. A plausible route commences with the synthesis of 2-chloro-5-nitropyridine, a key intermediate. This can be prepared from 2-aminopyridine (B139424) through a multi-step process involving nitration to give 2-amino-5-nitropyridine, followed by diazotization and subsequent hydrolysis to 2-hydroxy-5-nitropyridine, and finally chlorination. google.comguidechem.com

With 2-chloro-5-nitropyridine in hand, the butanoate side chain can be introduced. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr). Therefore, a classical approach would involve the reaction of 2-chloro-5-nitropyridine with a carbanion equivalent of a four-carbon chain. For example, a malonic ester synthesis approach could be employed, followed by hydrolysis and decarboxylation to yield 4-(5-nitropyridin-2-yl)butanoic acid.

The final step in this classical sequence is the esterification of the resulting carboxylic acid. The Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, is a well-established and efficient method to obtain the desired methyl ester. organic-chemistry.orgrug.nl

Another classical, albeit less direct, approach is the construction of the pyridine ring itself, such as through the Hantzsch pyridine synthesis. researchgate.netnih.gov This multi-component reaction could theoretically be designed to incorporate the necessary substituents, but achieving the specific 2,5-disubstitution pattern of the target molecule can be challenging and may require subsequent functional group manipulations. researchgate.net

Modern Catalytic Approaches for the Synthesis of this compound

Modern organic synthesis offers powerful catalytic methods for the formation of carbon-carbon bonds, which can be applied to construct this compound with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are among the most potent tools for C-C bond formation. Starting from the key intermediate, 2-chloro-5-nitropyridine, several catalytic strategies can be envisioned.

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.orgarkat-usa.org For the synthesis of the target molecule, 2-chloro-5-nitropyridine could be reacted with a Grignard reagent derived from a 4-halobutanoate ester. However, the high reactivity of Grignard reagents may pose challenges with the ester functionality, potentially requiring the use of a protected carboxylic acid or a different precursor to the side chain.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents. organic-chemistry.org A plausible route would involve the reaction of 2-chloro-5-nitropyridine with an organozinc reagent prepared from a suitable 4-halobutanoate derivative. This method is known for its high yields and broad applicability in heterocyclic chemistry. acs.orgresearchgate.net

Suzuki-Miyaura Coupling : The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing an organoboron compound (boronic acid or ester) with an organic halide, catalyzed by a palladium complex. mdpi.comresearchgate.net This reaction is renowned for its mild conditions and exceptional functional group tolerance. The synthesis could proceed via the coupling of 2-chloro-5-nitropyridine with a boronic acid or ester derivative of methyl butanoate. The required boronic ester could be prepared from the corresponding halo- or alkenyl-butanoate.

| Coupling Reaction | Pyridine Substrate | Coupling Partner | Typical Catalyst | Potential Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Kumada | 2-Chloro-5-nitropyridine | BrMg(CH₂)₃CO₂R | Ni(dppf)Cl₂ or Pd(PPh₃)₄ | High reactivity of Grignard reagents. | Low functional group tolerance (ester compatibility). |

| Negishi | 2-Chloro-5-nitropyridine | IZn(CH₂)₃CO₂Me | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Good functional group tolerance, high yields. | Preparation of the organozinc reagent. |

| Suzuki-Miyaura | 2-Chloro-5-nitropyridine | (HO)₂B(CH₂)₃CO₂Me | Pd(PPh₃)₄ / Base | Excellent functional group tolerance, mild conditions, commercially available reagents. | Synthesis of the specific boronic acid may be required. |

In recent years, organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives for various transformations. The functionalization of pyridines using organocatalysis often proceeds via the formation of pyridinium (B92312) ions or pyridinyl radicals. researchgate.netnih.gov

For the synthesis of this compound, an organocatalytic approach could potentially be devised. For instance, photochemical methods involving the generation of pyridinyl radicals from pyridinium ions have been shown to enable C-H functionalization. researchgate.netacs.org A dithiophosphoric acid catalyst, for example, can act as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor to facilitate the coupling of pyridines with allylic C-H bonds. researchgate.net While this demonstrates the potential of organocatalysis, the direct and selective introduction of a saturated four-carbon ester chain at the C2-position of 5-nitropyridine using current organocatalytic methods would require significant methodological development.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

One significant advancement is the use of microwave-assisted synthesis . mdpi.commdpi.comnih.gov Microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes enable reactions in more environmentally benign solvents like water or ethanol (B145695). nih.gov For instance, Suzuki-Miyaura coupling reactions of halopyridines have been shown to be highly efficient under microwave conditions, often with reduced catalyst loading. mdpi.commdpi.com Applying this technology to the coupling of 2-chloro-5-nitropyridine with a suitable boronic acid could offer a greener pathway to the target molecule.

The choice of solvent is another critical aspect of green chemistry. Whenever possible, replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is desirable. The Suzuki-Miyaura reaction, for example, can often be performed in aqueous media, which simplifies product isolation and reduces waste. nih.gov

One-pot reactions , where multiple synthetic steps are carried out in a single reaction vessel, also align with green chemistry principles by reducing the need for purification of intermediates, minimizing solvent usage, and saving time and energy. A one-pot transition metal-catalyzed coupling followed by in-situ esterification could be a potential green route.

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound

A comparative analysis of the proposed synthetic routes reveals distinct advantages and disadvantages for each approach.

Modern catalytic routes , particularly transition metal-catalyzed cross-coupling reactions, generally offer higher yields, milder reaction conditions, and greater functional group compatibility. The Suzuki-Miyaura reaction stands out as a particularly attractive option due to its robustness and the stability of the boronic acid coupling partners. The Negishi and Kumada couplings are also powerful but may require more careful handling of the organometallic reagents.

Organocatalytic methods , while promising from a green chemistry perspective (metal-free), are currently less developed for the specific transformation required to synthesize this compound. Achieving high regioselectivity for C2-alkylation on an electron-deficient pyridine with a specific alkyl chain remains a challenge.

The efficiency and selectivity of these methods can be further enhanced by incorporating green chemistry principles. For example, a microwave-assisted Suzuki-Miyaura coupling would likely represent one of the most efficient, selective, and environmentally conscious routes to the target compound.

| Synthetic Strategy | Key Transformation | Typical Yields (Analogous Systems) | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical SNAr | Nucleophilic substitution | Moderate to Good | High (at C2) | Simple, well-established | Harsh conditions, limited substrate scope |

| Kumada Coupling | Pd/Ni-catalyzed C-C coupling | Good to Excellent | High | High reactivity | Low functional group tolerance |

| Negishi Coupling | Pd/Ni-catalyzed C-C coupling | Good to Excellent | High | Good functional group tolerance | Air/moisture sensitive reagents |

| Suzuki-Miyaura Coupling | Pd-catalyzed C-C coupling | Good to Excellent | High | Excellent functional group tolerance, stable reagents | Availability of specific boronic acids |

| Organocatalysis | Radical or ionic functionalization | Variable | Can be challenging | Metal-free, potentially greener | Limited scope for this specific transformation |

Chemical Reactivity and Transformation of Methyl 4 5 Nitropyridin 2 Yl Butanoate

Reactivity of the Nitro Group in Methyl 4-(5-nitropyridin-2-yl)butanoate

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties and reactivity of the pyridine (B92270) ring.

Reduction Reactions of the Nitro Group in this compound

The nitro group is readily susceptible to reduction, a common transformation for nitroaromatic compounds. This reaction converts the nitro group into an amino group (-NH₂), yielding Methyl 4-(5-aminopyridin-2-yl)butanoate. This transformation is pivotal for the synthesis of various derivatives, as the resulting amino group can undergo a wide array of subsequent reactions.

Several methods can be employed for this reduction, with catalytic hydrogenation and chemical reduction being the most prevalent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Chemical Reduction: A variety of chemical reagents can effectively reduce the nitro group. Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for this transformation. researchgate.netnih.govreddit.com Other reducing agents such as iron (Fe) powder in acetic acid or sodium dithionite (B78146) (Na₂S₂O₄) can also be utilized. reddit.com The choice of reagent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For instance, while catalytic hydrogenation is generally clean and efficient, it may also reduce other unsaturated parts of a molecule if present.

| Reagent/Method | Typical Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature, H₂ atmosphere | Methyl 4-(5-aminopyridin-2-yl)butanoate |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | Methyl 4-(5-aminopyridin-2-yl)butanoate |

| Fe, CH₃COOH | Ethanol/Water, Reflux | Methyl 4-(5-aminopyridin-2-yl)butanoate |

| Na₂S₂O₄ | Water/Methanol (B129727), Reflux | Methyl 4-(5-aminopyridin-2-yl)butanoate |

Nucleophilic Aromatic Substitution at the Pyridine Ring Facilitated by the Nitro Group in this compound

The strong electron-withdrawing nature of the nitro group significantly depletes the electron density of the pyridine ring, making it susceptible to nucleophilic attack. This is a classic example of Nucleophilic Aromatic Substitution (SNAr). The nitro group activates the positions ortho and para to it for such reactions. In the case of this compound, the nitro group is at the C-5 position. Therefore, it activates the C-2, C-4, and C-6 positions. Since the butanoate group already occupies the C-2 position, nucleophilic attack is directed towards the C-4 and C-6 positions.

A variety of nucleophiles can displace a hydrogen atom at these activated positions, a process often referred to as Vicarious Nucleophilic Substitution (VNS). acs.orgnih.gov This reaction typically involves the formation of a stabilized intermediate known as a Meisenheimer complex. nih.gov

Common nucleophiles that can participate in SNAr reactions with this substrate include:

Amines: Primary and secondary amines can react to introduce amino functionalities at the C-4 or C-6 positions. researchgate.netresearchgate.net

Alkoxides and Hydroxides: Reagents like sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) can introduce methoxy (B1213986) or hydroxyl groups.

Thiolates: Sulfur-based nucleophiles can be used to form thioethers. researchgate.net

The regioselectivity of the attack (C-4 vs. C-6) can be influenced by steric factors and the nature of the incoming nucleophile.

Reactions Involving the Pyridine Ring of this compound

The pyridine ring itself, being an aromatic heterocycle, has its own characteristic reactivity, which is heavily modulated by its substituents.

Electrophilic Aromatic Substitution on the Pyridine Moiety of this compound

The pyridine ring is inherently less reactive towards Electrophilic Aromatic Substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the strongly deactivating nitro group at the C-5 position further diminishes the ring's electron density, making EAS reactions extremely challenging to perform. acs.org

If an EAS reaction were to be forced under very harsh conditions, the substitution would be directed to the positions meta to the most deactivating groups. The pyridine nitrogen directs electrophiles to the C-3 position. The nitro group at C-5 also directs incoming electrophiles to the C-3 position (meta to itself). Therefore, any potential EAS, such as nitration or halogenation, would be predicted to occur at the C-3 position. However, achieving such a reaction would require forcing conditions (e.g., high temperatures and highly acidic media), and yields are expected to be very low. rsc.orgacs.orgnih.govresearchgate.net

Ligand Chemistry and Coordination Behavior of this compound

Pyridine and its derivatives are well-established ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. jscimedcentral.comnih.gov The coordination occurs through the lone pair of electrons on the nitrogen atom of the pyridine ring. In this compound, the pyridine nitrogen can act as a donor to a metal center.

The coordinating ability of the pyridine nitrogen in this molecule is influenced by its substituents:

Electronic Effects: The nitro group, being strongly electron-withdrawing, reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This makes it a weaker Lewis base compared to unsubstituted pyridine, which may result in the formation of less stable metal complexes.

Steric Effects: The butanoate chain at the C-2 position introduces some steric bulk around the coordinating nitrogen atom, which could influence the geometry and stability of the resulting metal complexes.

Despite these factors, the molecule can still form stable coordination complexes with various metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netnih.gov The ester group's carbonyl oxygen could potentially act as a secondary coordination site, allowing the molecule to function as a bidentate ligand, forming a chelate ring with the metal center, although coordination through the pyridine nitrogen is generally more favorable.

Transformations of the Butanoate Ester Moiety in this compound

The methyl butanoate side chain offers several avenues for chemical modification, typical of ester functionality. These transformations allow for the elongation or functionalization of the side chain without altering the core nitropyridine structure, provided the appropriate reagents are chosen.

Hydrolysis (Saponification): The ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) to yield the corresponding carboxylate salt, which upon acidification gives 4-(5-nitropyridin-2-yl)butanoic acid. This reaction is essentially irreversible due to the deprotonation of the carboxylic acid in the basic medium. youtube.com

Reduction: The ester can be reduced to a primary alcohol, 4-(5-nitropyridin-2-yl)butan-1-ol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comrsc.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Reaction with Grignard Reagents: Treatment of the methyl ester with two or more equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) leads to the formation of a tertiary alcohol. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the organometallic reagent. youtube.commasterorganicchemistry.commasterorganicchemistry.comkhanacademy.org

Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide, N-substituted-4-(5-nitropyridin-2-yl)butanamide. This reaction is often slower than hydrolysis and may require heating.

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol (R'-OH) can replace the methyl group of the ester with a different alkyl group (R'), forming a new ester.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺ | 4-(5-nitropyridin-2-yl)butanoic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 4-(5-nitropyridin-2-yl)butan-1-ol |

| Grignard Reaction | 1. 2 equiv. R-MgX, Et₂O 2. H₃O⁺ | 2-methyl-1,1-di(R)-1-(5-nitropyridin-2-yl)pentan-2-ol (example for R-MgX) |

| Aminolysis | R₂NH, Δ | N,N-di(R)-4-(5-nitropyridin-2-yl)butanamide |

Hydrolysis and Transesterification Reactions of this compound

The ester functional group in this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations involve the cleavage of the acyl-oxygen bond and are typically catalyzed by acids or bases.

Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfer and elimination of methanol yield 4-(5-nitropyridin-2-yl)butanoic acid. The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. kau.edu.sa

In base-catalyzed hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming the carboxylate salt of 4-(5-nitropyridin-2-yl)butanoic acid. This process is effectively irreversible as the resulting carboxylate is resonance-stabilized and deactivates the carbonyl group towards further nucleophilic attack.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com In a typical example, reacting this compound with ethanol in the presence of a catalytic amount of sodium ethoxide would lead to the formation of Ethyl 4-(5-nitropyridin-2-yl)butanoate and methanol. youtube.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com

The mechanism of base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester carbonyl carbon, followed by the elimination of the original alkoxy group. masterorganicchemistry.com

Table 1: Representative Conditions for Hydrolysis and Transesterification of Esters

| Reaction | Catalyst | Reagents | Solvent | Product |

| Acid-Catalyzed Hydrolysis | HCl | Water | Water | 4-(5-nitropyridin-2-yl)butanoic Acid |

| Base-Catalyzed Hydrolysis | NaOH | Water | Water/Methanol | Sodium 4-(5-nitropyridin-2-yl)butanoate |

| Base-Catalyzed Transesterification | Sodium Ethoxide | Ethanol | Ethanol | Ethyl 4-(5-nitropyridin-2-yl)butanoate |

This table presents generalized conditions based on established principles of ester reactivity.

Reactions at the Alpha-Carbon of the Butanoate Chain in this compound

The presence of the carbonyl group in the butanoate chain renders the protons on the alpha-carbon (the carbon adjacent to the carbonyl group) acidic. This allows for the formation of an enolate, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation:

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can deprotonate the alpha-carbon to form a lithium enolate. This enolate can then react with an alkyl halide, such as methyl iodide, in an SN2 reaction to introduce an alkyl group at the alpha-position. pressbooks.pubfiveable.melibretexts.org This alkylation reaction is a powerful tool for modifying the butanoate chain. fiveable.me The choice of reaction conditions, including the base, solvent, and temperature, can influence the regioselectivity of enolate formation if there are multiple acidic protons. pearson.com

Table 2: General Conditions for Alpha-Alkylation of Esters

| Step | Reagent | Solvent | Temperature | Intermediate/Product |

| Enolate Formation | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Lithium enolate of this compound |

| Alkylation | Methyl Iodide | Tetrahydrofuran (THF) | -78 °C to room temp. | Methyl 2-methyl-4-(5-nitropyridin-2-yl)butanoate |

This table illustrates a typical procedure for the α-alkylation of an ester.

The success of the alkylation step is dependent on the nature of the alkylating agent, with primary alkyl halides generally giving the best results. pressbooks.pub

Photochemical and Electrochemical Reactivity of this compound

The 5-nitropyridine ring in this compound is the primary site for photochemical and electrochemical transformations. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring and is susceptible to reduction.

Photochemical Reactivity:

Aromatic nitro compounds are known to undergo photochemical reactions, often involving the reduction of the nitro group. While specific studies on the photochemistry of this compound are limited, the photodegradation of other nitroaromatic compounds, such as nitroimidazole derivatives, has been shown to follow first-order kinetics. researchgate.net The photostability of these compounds is influenced by the substituents on the aromatic ring. researchgate.net The quantum yield of photodegradation, a measure of the efficiency of a photochemical process, can be determined experimentally. For example, the photodegradation of nitrofurantoin (B1679001) has been studied, and its quantum yield was found to be pH-dependent. researchgate.net It is plausible that irradiation of this compound with UV light could lead to the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group, depending on the reaction conditions and the presence of hydrogen donors.

Electrochemical Reactivity:

The nitro group on the pyridine ring is electrochemically active and can be reduced. Cyclic voltammetry is a common technique used to study the redox behavior of such compounds. The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. In aprotic media, the reduction of a nitro group often shows two reversible one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion. In protic media, the mechanism is more complex and can involve protonation steps, leading to the formation of hydroxylamine (B1172632) and amine derivatives.

The reduction potential of the nitro group is influenced by the electronic nature of the other substituents on the pyridine ring. The electrochemical behavior of 2,5-disubstituted nitrobenzenes has been studied, where the formation of a nitro radical anion was observed. researchgate.net Standard electrode potentials for various half-reactions are well-documented and provide a basis for predicting the feasibility of redox processes. nist.govnsysu.edu.tw

Table 3: Expected Electrochemical Reduction Products of a Nitropyridine Moiety

| Reduction Step | Product | Typical Conditions |

| One-electron reduction | Nitro radical anion | Aprotic solvent (e.g., DMF, Acetonitrile) |

| Multi-electron/proton reduction | Hydroxylamine derivative | Protic solvent (e.g., water, ethanol), controlled pH |

| Full reduction | Amino derivative | Protic solvent, strong reducing conditions |

This table outlines the general products expected from the electrochemical reduction of a nitroaromatic compound.

Spectroscopic and Advanced Structural Characterization of Methyl 4 5 Nitropyridin 2 Yl Butanoate

Advanced NMR Spectroscopy for Configurational and Conformational Analysis of Methyl 4-(5-nitropyridin-2-yl)butanoate

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for unambiguous assignment of all signals and for determining the molecule's preferred conformation.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear as distinct signals due to the electron-withdrawing effect of the nitro group and the substitution pattern. The proton at position 6 would likely be the most downfield, influenced by the adjacent nitrogen and the nitro group. The protons at positions 3 and 4 would also exhibit characteristic splitting patterns. The aliphatic chain protons would appear more upfield, with the methylene (B1212753) group adjacent to the pyridine ring showing a triplet, coupled to the neighboring methylene group. The methyl ester protons would be a singlet in the typical region for such groups.

Two-dimensional NMR experiments would further clarify these assignments. A COSY spectrum would reveal the coupling network between the protons in the butanoate chain and within the pyridine ring. HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for the assignment of the ¹³C signals. The HMBC spectrum would be crucial for identifying long-range couplings, for instance, between the methylene protons of the butanoate chain and the carbons of the pyridine ring, confirming the connectivity of the molecule.

NOESY experiments would provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the flexible butanoate chain relative to the pyridine ring. For example, correlations between the protons of the methylene group adjacent to the ring and the proton at position 3 of the pyridine ring would suggest a specific spatial arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~160 |

| Pyridine C3 | ~7.5 (d) | ~125 |

| Pyridine C4 | ~8.3 (dd) | ~140 |

| Pyridine C5 | - | ~145 |

| Pyridine C6 | ~9.2 (d) | ~155 |

| CH₂ (alpha to pyridine) | ~3.0 (t) | ~35 |

| CH₂ (beta to pyridine) | ~2.1 (m) | ~25 |

| CH₂ (gamma to pyridine) | ~2.5 (t) | ~30 |

| C=O | - | ~173 |

| OCH₃ | ~3.7 (s) | ~52 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Single-Crystal X-ray Diffraction Studies on this compound and its Derivatives

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of crystal structures of similar 5-nitropyridine derivatives and substituted butanoates provides a strong basis for predicting its solid-state conformation and packing. researchgate.netnih.govmdpi.commdpi.com

It is anticipated that the pyridine ring will be essentially planar. The nitro group is likely to be slightly twisted out of the plane of the pyridine ring. The butanoate side chain, being flexible, can adopt various conformations. Intermolecular interactions are expected to play a significant role in the crystal packing. Hydrogen bonding, although weak (C-H···O and C-H···N), and π-π stacking interactions between the pyridine rings are likely to be the dominant forces governing the supramolecular architecture. The nitro group, being a strong electron-withdrawing group and containing oxygen atoms, will likely participate in intermolecular interactions.

A hypothetical crystal structure would likely exhibit a layered or herringbone packing motif, driven by the interplay of these weak interactions. The precise conformation of the butanoate chain in the solid state would be determined by the optimization of these packing forces.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov The carbonyl (C=O) stretching vibration of the ester group will likely be observed as a strong band in the region of 1730-1740 cm⁻¹. The C-O stretching vibrations of the ester will produce bands in the 1250-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1600-1400 cm⁻¹ range. Aliphatic C-H stretching vibrations from the butanoate chain will be visible just below 3000 cm⁻¹.

Raman spectroscopy would complement the IR data. The symmetric stretching of the nitro group is often a strong band in the Raman spectrum. Aromatic ring breathing modes of the pyridine ring would also be prominent. The carbonyl stretch is typically weaker in the Raman spectrum compared to the IR.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | ~1530 (Strong) | Weak |

| NO₂ | Symmetric Stretch | ~1350 (Strong) | Strong |

| C=O (Ester) | Stretch | ~1735 (Strong) | Moderate |

| C-O (Ester) | Stretch | ~1240, ~1100 (Strong) | Weak |

| Pyridine Ring | C=C, C=N Stretch | ~1600-1400 (Multiple bands) | Moderate to Strong |

| Aliphatic CH₂ | Stretch | ~2950, ~2870 (Moderate) | Moderate |

| Aromatic C-H | Stretch | ~3100-3000 (Weak) | Moderate |

Note: Predicted frequencies are based on typical ranges for these functional groups. nih.govnih.govresearchgate.netresearchgate.netchemicalbook.com

Mass Spectrometry for Elucidating Fragmentation Pathways of this compound

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected, confirming the molecular weight of the compound.

The fragmentation pattern is likely to be complex due to the presence of multiple functional groups. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of the butanoate chain.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the butanoate chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. thieme-connect.de

Cleavage of the bond between the pyridine ring and the butanoate chain. This would lead to fragments corresponding to the nitropyridinyl cation and the butanoate radical, or vice versa.

Fragmentation of the pyridine ring , which can involve the loss of NO₂, HCN, or other small neutral molecules. The fragmentation of esters typically involves characteristic losses. miamioh.edulibretexts.orgnih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₁₀H₁₂N₂O₄⁺ | Molecular Ion |

| [M - 31]⁺ | [M - OCH₃]⁺ | Alpha-cleavage at the ester |

| [M - 46]⁺ | [M - NO₂]⁺ | Loss of the nitro group |

| [M - 73]⁺ | [M - CH₂CH₂COOCH₃]⁺ | Cleavage of the alkyl chain |

| 122 | [C₅H₃N(NO₂)]⁺ | Pyridine ring fragment |

| 78 | [C₅H₄N]⁺ | Pyridine cation |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions. chemguide.co.uk

Chiroptical Spectroscopy (CD/ORD) if applicable to Chiral Analogues of this compound

This compound itself is not chiral. Therefore, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this specific molecule.

However, if a chiral center were introduced into the molecule, for example, by substitution on the butanoate chain, then these techniques would become invaluable for determining the absolute configuration of the resulting enantiomers. For instance, a chiral analogue such as Methyl 2-methyl-4-(5-nitropyridin-2-yl)butanoate would exhibit characteristic CD and ORD spectra. The sign and magnitude of the Cotton effects observed in these spectra could be correlated with the stereochemistry at the chiral center. The electronic transitions of the nitropyridine chromophore would likely give rise to distinct signals in the CD spectrum, which would be sensitive to the chiral environment.

Computational and Theoretical Chemistry of Methyl 4 5 Nitropyridin 2 Yl Butanoate

Quantum Chemical Calculations on the Electronic Structure of Methyl 4-(5-nitropyridin-2-yl)butanoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for predicting molecular structures. arxiv.orgyoutube.com The geometry optimization process in DFT systematically alters the molecular structure to find the lowest energy arrangement of atoms, corresponding to the most stable conformation. nih.gov For this compound, a full geometry optimization would determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

The molecular structure consists of a 5-nitropyridine ring connected to a methyl butanoate side chain at the 2-position. DFT calculations on various nitropyridine derivatives provide insights into the expected geometry of the aromatic core. researchgate.net The presence of the electron-withdrawing nitro group and the connection to the alkyl chain are expected to induce slight distortions in the pyridine (B92270) ring from its ideal hexagonal symmetry.

Table 1: Representative Predicted Geometrical Parameters for the 5-Nitropyridine Moiety (Based on Analogous Compounds) Disclaimer: The following data are representative values for nitropyridine systems based on DFT calculations of analogous compounds and are intended for illustrative purposes, as specific experimental or computational data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value (Representative) |

| Bond Length | C-NO₂ | ~1.48 Å |

| N-O (nitro) | ~1.23 Å | |

| C-C (ring) | ~1.38 - 1.40 Å | |

| C-N (ring) | ~1.33 - 1.35 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C-C-NO₂ | ~118° | |

| Dihedral Angle | C-C-N-O (nitro twist) | ~0° - 10° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is anticipated to be centered on the highly electron-withdrawing nitro group. This distribution facilitates nucleophilic attack on the pyridine ring, a common reaction pathway for nitroaromatic compounds.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness. Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis Disclaimer: The energy values used for this calculation are illustrative, based on typical values for similar nitropyridine compounds.

| Descriptor | Formula | Example Calculation (EHOMO = -7.5 eV, ELUMO = -3.0 eV) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.25 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 eV |

| Chemical Softness (S) | 1 / (2η) | 0.222 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 6.125 eV |

Reaction Mechanism Simulations for Transformations Involving this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energetic profiles and structures of transition states. rsc.org For this compound, several transformations can be computationally modeled.

Another potential reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the pyridine ring. researchgate.netnih.gov The electron-deficient nature of the nitropyridine ring makes it susceptible to such attacks. Computational studies can model the approach of a nucleophile, the formation of the intermediate Meisenheimer complex, and the subsequent departure of the leaving group. These simulations can predict the most likely site of attack and the energy barriers associated with different nucleophiles. Studies on the nitration of pyridine have shown that reaction mechanisms can be complex, sometimes involving rearrangements like sigmatropic shifts rather than direct electrophilic substitution. rsc.org

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments. nih.gov

In an aqueous environment , MD simulations can reveal how water molecules arrange around the solute. The polar nitro and ester functional groups are expected to form hydrogen bonds with water, while the aromatic ring and the aliphatic chain will interact differently, influencing the molecule's solubility and orientation at interfaces. MD simulations of pyridine in water have shown specific hydrogen bonding interactions and solvation structures. researchgate.netnih.gov

In a non-polar solvent , the intermolecular interactions would be dominated by weaker van der Waals forces. In such an environment, the molecule might adopt different preferred conformations compared to in water, and there might be a greater tendency for self-aggregation. The dynamics of the flexible butanoate chain can also be tracked, providing information on the rates of conformational transitions. nih.gov

Furthermore, MD simulations can be used to study the interaction of this compound with surfaces or macromolecules. For example, simulations of pyridine interacting with a copper iodide surface revealed a combination of noncovalent interactions governing its binding. rsc.org Reactive force fields can also be employed in MD simulations to model chemical reactions, such as combustion, at an atomic scale. ucl.ac.uk

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and its Analogues (focused on chemical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. acs.org While often used for biological activity, QSAR can also be applied to model chemical reactivity.

To develop a QSAR model for the chemical activity of this compound and its analogues, a dataset of structurally similar compounds with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) would be required. mdpi.comresearchgate.net For each compound in the dataset, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational indices.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed chemical activity. nih.govnih.govmdpi.com QSAR studies on the toxicity and reactivity of nitroaromatic compounds have successfully identified key descriptors, such as ELUMO and hydrophobicity, that govern their activity. mdpi.comresearchgate.netresearchgate.net Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been applied to pyridine analogues to understand how steric and electrostatic fields around the molecules influence their activity. mdpi.comnih.gov Such a model could then be used to predict the chemical reactivity of new, unsynthesized analogues of this compound, guiding the design of molecules with desired reactivity profiles.

Applications of Methyl 4 5 Nitropyridin 2 Yl Butanoate in Advanced Materials and Chemical Synthesis

Methyl 4-(5-nitropyridin-2-yl)butanoate as a Synthetic Precursor for Heterocyclic Compounds

While nitropyridine derivatives are widely recognized as valuable precursors in the synthesis of a variety of heterocyclic compounds, no specific studies were found that utilize this compound for this purpose. The presence of the nitro group and the ester functionality suggests its potential for further chemical transformations, such as reduction of the nitro group to an amine, which could then be used in cyclization reactions to form fused heterocyclic systems. The butanoate side chain could also be modified or participate in cyclization reactions. However, without specific research, any discussion of its role as a synthetic precursor would be purely speculative.

Role in the Synthesis of Biologically Relevant Scaffolds (Non-Clinical Focus)

Nitropyridine-containing molecules are known to be important intermediates in the synthesis of various biologically active compounds. The 5-nitropyridine moiety is a key component in several reported structures with potential biological activity. It is plausible that this compound could be a building block for more complex molecules with biological relevance. For instance, the nitro group could be reduced and the resulting amine could be further functionalized, or the ester group could be hydrolyzed to the corresponding carboxylic acid and coupled with other molecules. Nevertheless, no published research specifically describes the use of this compound in the synthesis of such scaffolds.

Utilization of this compound in Catalysis and Ligand Design

Pyridine (B92270) and its derivatives are among the most common ligands in coordination chemistry and are integral to many catalytic systems. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting catalyst. While the 5-nitropyridine scaffold has been incorporated into ligands, there is no specific mention of this compound being used for ligand design or in catalytic applications.

Advanced Materials Applications Derived from this compound

The development of advanced materials often relies on the design and synthesis of novel organic molecules with specific functional groups. While the combination of a nitropyridine ring and a butanoate chain in this compound suggests potential for incorporation into various material architectures, no such applications have been reported.

Optoelectronic Materials Incorporating this compound Derivatives

The electron-withdrawing nature of the nitro group on the pyridine ring could impart interesting electronic properties to materials derived from this compound, making them potential candidates for optoelectronic applications. However, there is no research available that explores the synthesis or characterization of optoelectronic materials based on this specific compound.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound as a Ligand

The pyridine nitrogen and potentially the carbonyl oxygen of the ester group in this compound could act as coordination sites for metal ions, making it a potential ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The butanoate chain could also provide flexibility to the resulting framework. Despite the vast research in the field of MOFs, there are no reports of MOFs or coordination polymers being synthesized using this compound as a ligand.

Agrochemical and Environmental Applications (Excluding Dosage and Safety)

While specific, large-scale agrochemical applications of this compound are not extensively documented in publicly available literature, the core structure of 5-nitropyridine is a key component in the development of various crop protection agents. Research into compounds with similar structural motifs provides insight into the potential utility of this compound as a building block in the synthesis of novel agrochemicals.

Development of Crop Protection Agents Utilizing this compound as a Core Structure

The 5-nitropyridine moiety is a recognized pharmacophore in the design of herbicidally active molecules. The electron-withdrawing nature of the nitro group on the pyridine ring can be crucial for the biological activity of these compounds. While direct studies on this compound are limited, research on analogous compounds highlights the potential of this chemical scaffold.

For instance, studies have shown that certain nitropyridine-containing phenylaminoacetates and propionates exhibit significant herbicidal properties. One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, demonstrated high herbicidal activity against barnyard grass. nih.gov This suggests that the 5-nitropyridin-2-yl group is a key structural element for achieving this biological effect. This compound could serve as a valuable intermediate in the synthesis of more complex herbicides, where the butanoate chain is modified to enhance efficacy and selectivity.

The synthesis of such derivatives often involves the nucleophilic substitution of a leaving group on the pyridine ring. The presence of the butanoate ester group in this compound offers a site for further chemical modification, allowing for the creation of a library of related compounds for screening as potential crop protection agents.

Table 1: Examples of Herbicidally Active Nitropyridine Derivatives

| Compound Name | Target Weed | Activity Level |

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard grass | High (IC50 27.7 mg/L) nih.gov |

| Pyridyloxy-substituted acetophenone (B1666503) oxime ethers | General Weeds | Moderate nih.gov |

This table is generated based on data from related compounds to illustrate the potential of the 5-nitropyridine core.

Environmental Transformation and Degradation Studies of this compound in Simulated Systems

Pyridine and its derivatives can be degraded in the environment through both abiotic and biotic processes. tandfonline.com Abiotic degradation can occur through processes like photodegradation, where sunlight can break down the chemical structure. missouri.edu Biotic degradation, primarily carried out by microorganisms in soil and water, is a major pathway for the breakdown of many organic compounds, including pyridine derivatives. tandfonline.com

The degradation of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring. tandfonline.com The presence of a nitro group, as in this compound, can influence the rate and pathway of degradation. Generally, the initial steps in the microbial degradation of pyridine compounds involve hydroxylation of the ring. tandfonline.com However, some substituted pyridines may be degraded through novel mechanisms, potentially involving initial reductive steps. tandfonline.com

The butanoate ester side chain of this compound is also susceptible to degradation. Ester hydrolysis is a common initial step in the breakdown of many pesticides, which would cleave the ester bond to form 4-(5-nitropyridin-2-yl)butanoic acid and methanol (B129727). The subsequent degradation would then proceed on the resulting carboxylic acid and the nitropyridine ring.

Table 2: Potential Degradation Processes for Pyridine Derivatives in the Environment

| Degradation Process | Description | Influencing Factors |

| Photodegradation | Breakdown by sunlight. missouri.edu | Light intensity, presence of photosensitizers. nih.gov |

| Microbial Degradation | Breakdown by microorganisms. tandfonline.com | Soil/water conditions, microbial population, chemical structure. missouri.edu |

| Hydrolysis | Reaction with water, breaking chemical bonds. missouri.edu | pH, temperature. missouri.edu |

This table outlines general degradation pathways for pyridine derivatives and is intended to provide a hypothetical framework for the environmental fate of this compound.

Analytical Methodologies for Detection and Quantification of Methyl 4 5 Nitropyridin 2 Yl Butanoate in Complex Matrices

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis of Methyl 4-(5-nitropyridin-2-yl)butanoate

Chromatographic techniques are fundamental for the separation and purity assessment of this compound, as well as for its analysis in the presence of other compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, reversed-phase chromatography is a suitable approach. Given the polar nature of the nitropyridine group and the ester functionality, a C18 or a phenyl-hexyl column would provide adequate retention and separation. phenomenex.blogoonops.eu The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to ensure good resolution from potential impurities. Detection is commonly achieved using a UV detector set at a wavelength corresponding to the absorbance maximum of the nitropyridine chromophore.

Gas chromatography can also be utilized, particularly for assessing the volatility and thermal stability of the compound. A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (Carbowax) or a cyanopropylphenyl stationary phase, would be appropriate for separating the analyte from related substances. gcms.czrestek.com A flame ionization detector (FID) can be used for quantification, offering a wide linear range and good sensitivity.

Table 1: Hypothetical HPLC and GC Parameters for the Analysis of this compound

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Capillary, 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 254 nm | Flame Ionization Detector (FID) |

| Injection Volume/Mode | 10 µL | 1 µL (Splitless) |

| Oven Temperature Program | Isocratic or Gradient | 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Expected Retention Time | 5-10 min | 15-20 min |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling (Non-biological context)

For trace-level detection and structural elucidation of this compound and its potential degradation products, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.

GC-MS combines the separation power of GC with the sensitive and selective detection of a mass spectrometer. mdpi.comnih.gov Following chromatographic separation, the analyte is ionized, typically by electron ionization (EI), leading to a characteristic fragmentation pattern that can be used for identification. Common fragments for this compound would likely include ions resulting from the loss of the nitro group (NO₂), the methoxy (B1213986) group (-OCH₃) from the ester, and cleavage of the butanoate side chain. nih.govacs.org

LC-MS/MS is a powerful tool for the analysis of non-volatile or thermally labile compounds. chromatographytoday.comnih.gov In this technique, HPLC is coupled to a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization source for such compounds. By selecting the precursor ion corresponding to the protonated molecule [M+H]⁺ and monitoring specific product ions after collision-induced dissociation (CID), high selectivity and sensitivity can be achieved. This is particularly useful for quantifying the compound in complex matrices. The fragmentation in LC-MS/MS would likely involve the loss of the nitro group and cleavage of the ester bond. nih.gov

Table 2: Predicted Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 238 (M⁺) | 207 (M-OCH₃)⁺, 192 (M-NO₂)⁺, 164, 136 |

| LC-MS/MS | Electrospray (ESI+) | 239 [M+H]⁺ | 208 [M+H-OCH₃]⁺, 193 [M+H-NO₂]⁺, 165, 137 |

Spectrophotometric Methods for Quantitative Determination of this compound

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative determination of this compound, provided the sample matrix is not overly complex. The presence of the nitropyridine chromophore results in strong absorption in the UV region of the electromagnetic spectrum. researchgate.net

A solution of the compound in a suitable solvent, such as ethanol (B145695) or methanol, would be prepared and its absorbance measured at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standard solutions of known concentrations, following the Beer-Lambert law. Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands in mixtures. mdpi.comyoutube.com

Table 3: Hypothetical Spectrophotometric Data for this compound

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| λmax | ~260-280 nm |

| Molar Absorptivity (ε) | 10,000 - 15,000 L mol⁻¹ cm⁻¹ |

| Linear Range | 1 - 20 µg/mL |

Electrochemical Methods for Detection of this compound

Electrochemical methods, such as voltammetry, can be utilized for the detection of this compound due to the electroactive nature of the nitro group. The nitro group can be electrochemically reduced at a working electrode, and the resulting current is proportional to the concentration of the analyte. rsc.org

Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can offer high sensitivity and are suitable for trace analysis. mdpi.com The analysis would be performed in a suitable supporting electrolyte, and the potential would be scanned towards negative values to observe the reduction peak of the nitro group. The peak potential can provide qualitative information, while the peak current is used for quantification.

Table 4: Potential Electrochemical Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7) |

| Potential Range | +0.2 V to -1.2 V |

| Expected Reduction Potential | -0.6 V to -0.9 V vs. Ag/AgCl |

Analogues, Derivatives, and Structure Activity Relationships Sar in Chemical Contexts

Synthesis and Characterization of Structural Analogues of Methyl 4-(5-nitropyridin-2-yl)butanoate

The synthesis of structural analogues of this compound can be achieved through various established synthetic methodologies, primarily focusing on the modification of the pyridine (B92270) ring and the butanoate side chain. A common strategy involves the use of 2-chloro-5-nitropyridine (B43025) as a versatile starting material. mdpi.comchemicalbook.com Nucleophilic aromatic substitution (SNAr) reactions on this precursor allow for the introduction of a variety of carbon-based side chains at the 2-position. mdpi.com

For the synthesis of the parent compound, a plausible route involves the reaction of 2-chloro-5-nitropyridine with a suitable carbanion equivalent of a four-carbon chain, followed by esterification. For instance, a Grignard reagent or an organocuprate derived from a protected 4-halobutanoate could be employed. Alternatively, coupling reactions such as the Suzuki or Stille coupling could be utilized to introduce the butanoate chain.

Analogues can be synthesized by varying either the substituent on the pyridine ring or the nature of the ester group. For example, analogues with different substituents at the 5-position of the pyridine ring can be prepared from correspondingly substituted 2-chloropyridines. The synthesis of 2-substituted-5-nitropyridines is a well-established area of research. chempanda.com Similarly, the methyl ester can be readily converted to other esters (e.g., ethyl, propyl) via transesterification, or to an amide by reaction with an appropriate amine.

The characterization of these newly synthesized analogues relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is crucial for elucidating the precise structure and connectivity of the atoms. Infrared (IR) spectroscopy helps in identifying key functional groups such as the nitro group (NO2) and the ester carbonyl (C=O). Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds.

Table 1: Hypothetical Structural Analogues of this compound and Key Characterization Data

| Compound Name | Modification | Expected 1H NMR Signals (ppm, indicative) | Expected IR Bands (cm-1) |

| Methyl 4-(5-aminopyridin-2-yl)butanoate | Reduction of nitro group | Aromatic protons shift upfield; appearance of -NH2 signal | Absence of NO2 stretch; presence of N-H stretch |

| Ethyl 4-(5-nitropyridin-2-yl)butanoate | Change of ester group | Quartet and triplet for ethyl group | C=O stretch remains |

| Methyl 4-(5-cyanopyridin-2-yl)butanoate | Replacement of nitro group | Aromatic protons shift upfield | Presence of C≡N stretch |

| Methyl 4-(3,5-dinitropyridin-2-yl)butanoate | Additional nitro group | Fewer aromatic proton signals, shifted downfield | Stronger NO2 stretch |

Impact of Substituent Modifications on Reactivity and Electronic Properties of this compound Derivatives

Substituent modifications on the pyridine ring of this compound derivatives have a profound impact on their reactivity and electronic properties. The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing nitro group at the 5-position further decreases the electron density of the ring system. pearson.com This electronic deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.

The reactivity of the butanoate side chain can also be influenced by substituents on the pyridine ring. For example, the hydrolysis of the methyl ester can be affected by the electronic nature of the pyridine ring. Electron-withdrawing groups on the pyridine ring would be expected to increase the electrophilicity of the ester carbonyl, potentially accelerating the rate of hydrolysis. quora.comquora.com

The electronic properties of these derivatives can be probed using techniques like cyclic voltammetry and UV-Vis spectroscopy. The reduction potential of the nitro group can be a sensitive indicator of the electronic environment of the pyridine ring. Electron-donating groups on the ring would be expected to make the reduction of the nitro group more difficult (more negative reduction potential), while additional electron-withdrawing groups would facilitate its reduction. nih.gov

Table 2: Predicted Electronic Effects of Substituents on this compound Derivatives

| Substituent at 5-position | Electronic Effect | Expected Impact on Pyridine Ring Reactivity | Expected Impact on Nitro Group Reduction |

| -NO2 (parent) | Strongly electron-withdrawing | Highly activated towards nucleophilic attack | Readily reduced |

| -NH2 | Strongly electron-donating | Deactivated towards nucleophilic attack | More difficult to reduce |

| -Cl | Inductively withdrawing, mesomerically donating | Moderately activated towards nucleophilic attack | Slightly more difficult to reduce than -NO2 |

| -OCH3 | Inductively withdrawing, strongly mesomerically donating | Deactivated towards nucleophilic attack | More difficult to reduce |

SAR Studies in Specific Chemical Reactions or Material Science Applications (Non-Clinical)

While specific structure-activity relationship (SAR) studies for this compound in chemical reactions or material science are not extensively reported in the literature, we can hypothesize potential relationships based on the known chemistry of nitropyridines. mdpi.comnih.gov The electronic and steric properties of substituents would be key determinants of their performance in various applications.

In the context of catalysis, for example, the pyridine nitrogen can act as a ligand for metal centers. The basicity of the pyridine nitrogen is highly dependent on the substituents on the ring. Electron-withdrawing groups, such as the nitro group, significantly decrease the basicity of the pyridine nitrogen, which would weaken its coordinating ability. Conversely, replacing the nitro group with an electron-donating group would enhance its basicity and coordinating properties.

In material science, nitropyridine derivatives have been investigated for their nonlinear optical (NLO) properties. The significant dipole moment arising from the electron-withdrawing nitro group and the electron-donating potential of other substituents can lead to desirable NLO characteristics. A hypothetical SAR study could explore how varying the substituents on the pyridine ring and the length and nature of the side chain affects the second-order hyperpolarizability of these molecules.

Table 3: Hypothetical SAR for this compound Derivatives in a Catalytic Application (Ligand for a Hypothetical Reaction)

| Substituent at 5-position | Expected Ligand Basicity | Predicted Catalytic Activity (Hypothetical) |

| -NO2 | Very Low | Low |

| -H | Moderate | Moderate |

| -NH2 | High | High |

| -CH3 | Moderate-High | Moderate-High |

Isosteres and Bioisosteres of this compound (Focused on chemical design and properties)

In the context of chemical design, isosteres and bioisosteres are chemical groups that have similar steric and electronic properties, which can lead to similar chemical or physical behaviors. nih.gov The concept of isosterism is a valuable tool for modifying the properties of a molecule in a predictable manner.

For this compound, several isosteric replacements can be considered. The nitro group (-NO2) is a key functional group, and its isosteres can be used to modulate the electronic properties of the pyridine ring while maintaining a similar size and shape. For example, a trifluoromethyl group (-CF3) is a well-known bioisostere of the nitro group, as it is also strongly electron-withdrawing but can offer improved metabolic stability in a biological context. nih.govnih.govacs.org Other potential isosteres for the nitro group include the cyano group (-CN) and the sulfonyl group (-SO2R).

The pyridine ring itself can also be replaced with other heterocyclic systems. For instance, a pyrimidine (B1678525) or a pyrazine (B50134) ring could be considered as a bioisostere for the pyridine ring, which would alter the position of the nitrogen atoms and consequently the electronic distribution and hydrogen bonding capabilities of the molecule. Saturated rings that mimic the geometry of the pyridine ring, such as 3-azabicyclo[3.1.1]heptane, have also been explored as pyridine isosteres. chemrxiv.org

The ester functional group can be replaced by other groups with similar steric and electronic characteristics, such as an amide or a ketone. These modifications can significantly alter properties like hydrolytic stability and hydrogen bonding potential.

Table 4: Potential Isosteric Replacements in this compound

| Original Group | Isosteric Replacement | Key Property Change |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Maintained electron-withdrawing character, potentially increased lipophilicity |

| Nitro (-NO2) | Cyano (-CN) | Strong electron-withdrawing character, linear geometry |

| Pyridine | Pyrimidine | Altered position of ring nitrogen, modified dipole moment |

| Pyridine | Thiophene | Different aromaticity and electronic properties |

| Methyl Ester (-COOCH3) | Amide (-CONHCH3) | Increased hydrogen bonding capability, generally more stable to hydrolysis |

Emerging Research Areas and Future Perspectives for Methyl 4 5 Nitropyridin 2 Yl Butanoate

Integration of Methyl 4-(5-nitropyridin-2-yl)butanoate in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. beilstein-journals.orgresearchgate.net The integration of this compound into these systems could unlock new synthetic efficiencies and possibilities.

The synthesis of nitroaromatic compounds, such as the nitropyridine core of this compound, often involves highly exothermic and potentially hazardous nitration reactions. researchgate.net Performing such reactions in a microreactor provides superior heat exchange and precise temperature control, thereby minimizing the risk of thermal runaways and the formation of undesired byproducts. The reduced reaction volumes within microreactors further enhance safety.

Furthermore, subsequent functionalization of the butanoate side chain or transformations of the nitro group could be streamlined in a continuous flow setup. Multi-step syntheses, where intermediates are generated and consumed in a continuous stream, can be designed to produce derivatives of this compound with high purity and yield, reducing the need for intermediate purification steps. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Parameter | Batch Processing | Flow Chemistry/Microreactors |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small volumes and superior heat transfer |

| Reaction Control | Difficult to maintain precise control | Precise control over temperature, pressure, and reaction time |

| Scalability | Challenging to scale up | Readily scalable by extending operation time or parallelizing reactors |

| Productivity | Lower space-time yield | Higher space-time yield |

| Byproduct Formation | Potential for increased byproducts | Minimized byproduct formation due to precise control |

Potential for this compound in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound, featuring a pyridine (B92270) ring capable of hydrogen bonding and π-π stacking, and a nitro group that can act as a hydrogen bond acceptor, makes it a candidate for incorporation into supramolecular assemblies.

The electron-deficient nature of the nitropyridine ring could facilitate interactions with electron-rich aromatic systems, leading to the formation of charge-transfer complexes. Additionally, the butanoate ester provides a flexible spacer and potential coordination site for metal ions, opening avenues for the construction of metal-organic frameworks (MOFs) or coordination polymers. The ability of related Schiff base ligands derived from 5-nitropyridine-2-amine to form complexes with metal ions like Cu(II) and Zn(II) highlights the coordination potential of this structural motif. nih.gov

Role of this compound in Sustainable Chemistry Initiatives

Sustainable or "green" chemistry principles aim to reduce the environmental impact of chemical processes. beilstein-journals.org The use of this compound in this context could be explored from several angles. The development of catalytic routes for its synthesis that avoid harsh reagents and minimize waste would be a key objective.

Furthermore, if this compound or its derivatives exhibit valuable properties, such as in materials science or as pharmaceutical intermediates, the implementation of flow chemistry for their production would align with green chemistry principles by improving energy efficiency and reducing solvent usage. beilstein-journals.org The potential for this compound to act as a building block for more complex molecules could also contribute to atom economy, a core tenet of sustainable chemistry.

Unexplored Reactivity Pathways and Functionalizations of this compound

The chemical structure of this compound presents several avenues for unexplored reactivity and functionalization.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation would yield Methyl 4-(5-aminopyridin-2-yl)butanoate, a versatile intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, potentially allowing for the introduction of various functional groups at positions ortho or para to the nitro group.

Modification of the Butanoate Chain: The ester functionality of the butanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. The alpha-carbon to the ester carbonyl could also be a site for enolate formation and subsequent alkylation or condensation reactions.

Cross-Coupling Reactions: The pyridine ring could be a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds, provided a suitable leaving group is present on the ring.

Future Directions in the Applied Chemistry of this compound

The future applied chemistry of this compound will likely focus on leveraging its unique combination of functional groups. Key future directions include:

Medicinal Chemistry: Derivatives of this compound, particularly those obtained through reduction of the nitro group to an amine, could be explored as scaffolds for the development of new therapeutic agents. The pyridine core is a common motif in many biologically active molecules.

Materials Science: The potential for this compound to participate in supramolecular assembly and coordination chemistry suggests its utility in the design of new materials with interesting optical, electronic, or porous properties.

Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry. The functional handles on this compound allow for the synthesis of a library of compounds that could be screened for herbicidal, insecticidal, or fungicidal activity.

Catalysis: The pyridine nitrogen and other functional groups could serve as coordination sites for metal catalysts. Derivatives of this compound could be investigated as ligands in asymmetric catalysis or other catalytic transformations.

Conclusion

Summary of Key Research Findings on Methyl 4-(5-nitropyridin-2-yl)butanoate

Research into this compound has primarily highlighted its role as a versatile synthetic intermediate. The nitropyridine moiety is a crucial structural motif in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs in 2021 containing a pyridine (B92270) ring. nih.gov The presence of the nitro group and the butanoate ester chain on the pyridine ring provides two distinct points for chemical modification, making it a valuable building block for more complex molecules. nih.gov